西塔罗林磷酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

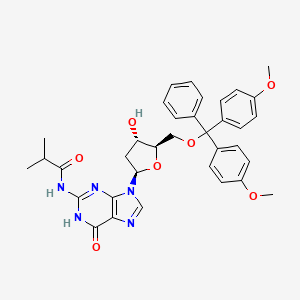

西塔罗林磷酸酯,也称为西塔罗林,是一种新型头孢类抗生素。它是一种前药,在体内转化为其活性形式西塔罗林。 西塔罗林磷酸酯已被开发用于对抗耐甲氧西林金黄色葡萄球菌 (MRSA) 及其他多重耐药革兰氏阳性菌 .

科学研究应用

西塔罗林磷酸酯在医学领域具有重要应用,特别是在治疗急性细菌性皮肤和皮肤结构感染以及社区获得性细菌性肺炎方面。它对多种病原体有效,包括耐甲氧西林金黄色葡萄球菌、肺炎链球菌以及其他革兰氏阳性菌和革兰氏阴性菌。 其对青霉素结合蛋白的高亲和力使其成为对抗耐药性感染的宝贵工具 .

作用机制

西塔罗林磷酸酯通过与青霉素结合蛋白结合发挥作用,从而抑制细菌细胞壁的合成。这导致细菌细胞壁完整性的破坏,最终导致细菌细胞死亡。 西塔罗林磷酸酯对 PBP2a(一种与耐甲氧西林相关的蛋白质)具有很高的亲和力,使其对耐甲氧西林金黄色葡萄球菌特别有效 .

生化分析

Biochemical Properties

Ceftaroline fosamil is a prodrug that is rapidly converted into its active form, ceftaroline, in plasma by a phosphatase enzyme .

Cellular Effects

Ceftaroline fosamil, once converted to ceftaroline, interferes with the production of complex molecules called peptidoglycans, which are essential components of bacterial cell walls . By blocking enzymes, called penicillin-binding protein transpeptidases, that are involved in the last steps of bacterial cell wall production, it inhibits cell wall biosynthesis .

Molecular Mechanism

The molecular mechanism of action of Ceftaroline fosamil involves the inhibition of bacterial cell wall synthesis. Ceftaroline, the active metabolite of the prodrug Ceftaroline fosamil, binds to penicillin-binding proteins (PBPs) 1 through 3. This action blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls and inhibits cell wall biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ceftaroline fosamil have been observed to change over time. Clinical response to Ceftaroline fosamil was associated with >60% shorter length of ICU stay (3.6 versus 9.2 days), and >30% lower hospital costs ($8449 versus $12,559) versus non-responders .

Dosage Effects in Animal Models

In animal models, the effects of Ceftaroline fosamil have been observed to vary with different dosages. In vivo murine thigh infection models suggest that human simulated exposures of Ceftaroline 600 mg every 12 hours may have efficacy in the treatment of S. aureus infections with MICs as high as 4 μg/mL .

Metabolic Pathways

Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme. Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .

Transport and Distribution

The distribution of Ceftaroline fosamil in the body is represented by a median volume of distribution of 20.3 L . Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme .

Subcellular Localization

As an antibiotic, Ceftaroline fosamil does not have a specific subcellular localization. It is distributed throughout the body and works by inhibiting bacterial cell wall synthesis .

准备方法

西塔罗林磷酸酯合成制备为头孢类化合物 T-91825 的结晶型 N-膦酸酯前药。制备过程包括形成单醋酸溶剂化物,从而以结晶形式获得西塔罗林磷酸酯。西塔罗林磷酸酯的稳定性高度依赖于其结晶度和水分含量。 工业生产方法侧重于保持足够的结晶度和严格的控制水分含量,以确保长期稳定性 .

化学反应分析

西塔罗林磷酸酯发生水解反应转化为其活性形式西塔罗林。这种水解反应对其抗菌活性至关重要。该化合物对青霉素结合蛋白表现出高亲和力,特别是与耐甲氧西林相关的 PBP2a。 西塔罗林磷酸酯在体外显示出对 MRSA 及其他多重耐药菌的强活性 .

相似化合物的比较

西塔罗林磷酸酯与其他头孢类抗生素(如万古霉素和利奈唑胺)在对抗耐甲氧西林金黄色葡萄球菌方面相似。西塔罗林磷酸酯具有更广泛的活性谱,包括对革兰氏阳性和革兰氏阴性菌都有效。 其他类似的化合物包括西塔罗林磷酸酯的活性形式 T-91825 以及其他头孢类药物如头孢曲松和头孢哌酮 .

属性

| Ceftaroline fosamil is an antibacterial drug. | |

CAS 编号 |

400827-46-5 |

分子式 |

C24H25N8O10PS4 |

分子量 |

744.7 g/mol |

IUPAC 名称 |

7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate |

InChI |

InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4) |

InChI 键 |

UGHHNQFYEVOFIV-UHFFFAOYSA-N |

SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |

手性 SMILES |

CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |

规范 SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |

| 229016-73-3 | |

纯度 |

>95% |

溶解度 |

>100 mg/ml |

同义词 |

ceftaroline fosamil PPI-0903 PPI0903 TAK-599 TAK599 Teflaro |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1662030.png)

![Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B1662045.png)

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)